molecular formula C5H5F3N4O B1476408 1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one CAS No. 2098035-04-0

1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one

Cat. No. B1476408
CAS RN: 2098035-04-0
M. Wt: 194.11 g/mol
InChI Key: ZTBNRYQWLOXGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidinones are four-membered cyclic amides, also known as beta-lactams. They are part of many biologically active compounds and pharmaceuticals . The azido group (-N3) and the trifluoroethanone could suggest that this compound might be used in various chemical reactions as an intermediate.


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would likely be useful in analyzing “1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one”.

Scientific Research Applications

Triazole Derivatives in Drug Discovery

Triazole rings are a critical component in the development of new drugs due to their diverse biological activities. Various studies have highlighted the role of triazole derivatives as antifungal, antibacterial, anti-inflammatory, and anticancer agents. The synthesis of triazoles often involves click chemistry, notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is renowned for its efficiency and versatility in creating diverse molecules with significant pharmacological profiles (de Souza et al., 2019). This method's eco-friendly nature highlights the ongoing efforts to develop sustainable chemical processes.

Antimicrobial and Antifungal Applications

Triazole-containing compounds have shown potent activity against various microbial and fungal pathogens. Research on triazole and triazole-containing hybrids emphasizes their effectiveness against resistant strains of bacteria, such as Staphylococcus aureus, and fungi, showcasing their potential in addressing antibiotic resistance (Li & Zhang, 2021). The structural adaptability of triazoles allows for the creation of molecules with targeted antimicrobial properties, which could be relevant to the applications of 1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one in designing new antimicrobial agents.

Material Science and Corrosion Inhibition

In material science, triazole derivatives have been utilized as corrosion inhibitors for various metals, demonstrating the chemical versatility and applicability of triazoles beyond pharmaceuticals. These compounds protect metal surfaces from corrosion in aggressive environments, highlighting the potential industrial applications of triazole-based molecules in enhancing the durability and lifespan of metal-based structures (Hrimla et al., 2021).

Mechanism of Action

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound influence its bioavailability. These properties are crucial for understanding how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability

properties

IUPAC Name

1-(3-azidoazetidin-1-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4O/c6-5(7,8)4(13)12-1-3(2-12)10-11-9/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBNRYQWLOXGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C(F)(F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one
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1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one
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1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one
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1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one
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1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one
Reactant of Route 6
1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one

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